![molecular formula C13H12N2OS B2570834 4-(Propylthio)benzofuro[3,2-d]pyrimidine CAS No. 851130-43-3](/img/structure/B2570834.png)

4-(Propylthio)benzofuro[3,2-d]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

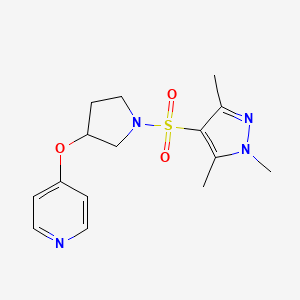

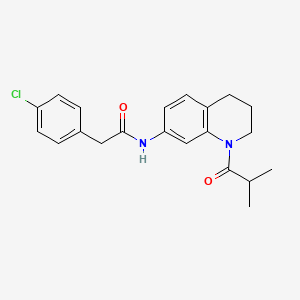

4-(Propylthio)benzofuro[3,2-d]pyrimidine is a chemical compound with the molecular formula C13H12N2OS . It is a derivative of the pyrimidine class of compounds, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Synthesis Analysis

The synthesis of pyrimidine derivatives, including 4-(Propylthio)benzofuro[3,2-d]pyrimidine, involves various methods. One such method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 . Another method involves a ZnCl2-catalyzed three-component coupling reaction . A series of benzofuran pyrimidine-4 (1H)-ketone derivatives containing thiosemicarbazide or its analogs were also designed, synthesized, and biologically evaluated .Molecular Structure Analysis

The molecular structure of 4-(Propylthio)benzofuro[3,2-d]pyrimidine can be analyzed using various spectroscopic techniques. Computational spectroscopic analytical items such as IR, NMR, and UV-Vis can be calculated using popular DFT methods . Quantum and chemical parameters can also be calculated, and the molecular electrostatic surface potential (MEP) can be studied .Chemical Reactions Analysis

The chemical reactions involving 4-(Propylthio)benzofuro[3,2-d]pyrimidine are complex and can involve various steps. For example, the reactions can proceed through a TEMPO complexation/enamine addition/transient α-occupation/β-TEMPO elimination/cyclization sequence .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(Propylthio)benzofuro[3,2-d]pyrimidine can be determined using various analytical techniques. The average mass of the compound is 244.312 Da, and the monoisotopic mass is 244.067032 Da .Applications De Recherche Scientifique

- Anticancer Activity : Researchers have explored the anticancer potential of benzofuro[3,2-d]pyrimidines. Novel derivatives have been synthesized and tested against human cancer cell lines. Some compounds demonstrated potent anti-proliferative activity, making them promising candidates for further drug development .

- CDK Inhibition : Certain benzofuro[3,2-b]pyridines inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. These compounds could be valuable in cancer therapy .

- Diversity-Oriented Synthesis : Benzofuro[3,2-b]pyridines can be efficiently synthesized via annulation reactions of aurone-derived α,β-unsaturated imines and activated terminal alkynes. Triethylamine mediates this process, yielding 1,4-dihydrobenzofuro[3,2-b]pyridines in high yields. A one-pot procedure is also possible .

- Aza-Wittig Reactions : Carbodiimide intermediates from aza-Wittig reactions with iminophosphoranes and n-butyl isocyanate lead to 3-alkyl-2-amino (aryloxy/alkoxy)-benzofuro[3,2-d]pyrimidin-4(3H)-ones. These reactions occur in the presence of sodium ethoxide or K2CO3 .

- Bioisosteres : Fused pyrimidine derivatives, including benzofuro[3,2-d]pyrimidines, are considered bioisosteres with purines. Their diverse biological potential makes them interesting targets for further investigation .

Medicinal Chemistry and Drug Development

Chemical Biology and Synthesis

Biological Activity and Pharmacology

Mécanisme D'action

Target of Action

Similar compounds such as benzofuran [3,2-d]pyrimidine-4 (1h)-ketone derivatives have been reported to inhibit poly adp ribose polymerase-1 (parp-1), an enzyme crucial in dna damage repair, gene transcription, and cell apoptosis in cancer cells .

Mode of Action

It’s worth noting that similar compounds have been found to inhibit the repair of dna single-strand breakage and aggravate dna double-strand breakage by inhibiting parp-1 activity .

Biochemical Pathways

Related compounds have been reported to inhibit protein kinases, essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Result of Action

Similar compounds have been found to inhibit the proliferation of human cancer cell lines and attenuate thermal and mechanical allodynia induced by neuropathy .

Propriétés

IUPAC Name |

4-propylsulfanyl-[1]benzofuro[3,2-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2OS/c1-2-7-17-13-12-11(14-8-15-13)9-5-3-4-6-10(9)16-12/h3-6,8H,2,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNZYOAYVRNIAPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NC=NC2=C1OC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Propylthio)benzofuro[3,2-d]pyrimidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(7,8-Dihydroxyspiro[chroman-2,4'-piperidin]-1'-yl)ethanone](/img/structure/B2570752.png)

![(E)-4-(Dimethylamino)-N-[(4-thiophen-2-ylphenyl)methyl]but-2-enamide](/img/structure/B2570754.png)

![2-((9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2570762.png)

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2570767.png)

![2,3-dimethoxy-11-methyl-5,11,12,12a-tetrahydropyrazolo[3',4':4,5]pyrido[2,1-a]isoquinolin-8(6H)-one](/img/structure/B2570770.png)

![2-ethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B2570772.png)

![2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-naphthalen-1-ylacetamide](/img/structure/B2570774.png)